molecular formula C45H71NO12 B15339061 (1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Cat. No.: B15339061
M. Wt: 818.0 g/mol
InChI Key: IMAXYWYQSRHDMG-SMEWCZKLSA-N
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Description

The compound “(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[223104,9]octacos-18-ene-2,3,10,16-tetrone” is a complex organic molecule with multiple functional groups and stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of cyclohexyl and prop-1-en-2-yl groups, as well as the introduction of methoxy and hydroxyl groups. Typical synthetic routes may involve:

    Step 1: Formation of the cyclohexyl ring through cyclization reactions.

    Step 2: Introduction of methoxy groups via methylation reactions.

    Step 3: Formation of the prop-1-en-2-yl group through alkene formation reactions.

    Step 4: Introduction of hydroxyl groups via hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of

Properties

Molecular Formula

C45H71NO12

Molecular Weight

818.0 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/b26-20-,28-22+/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1

InChI Key

IMAXYWYQSRHDMG-SMEWCZKLSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(\C1)/C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC)/C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC

Origin of Product

United States

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